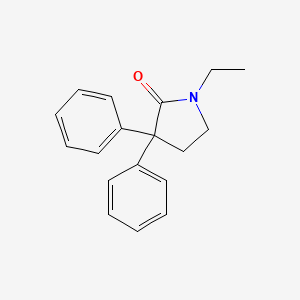

1-Ethyl-3,3-diphenylpyrrolidin-2-one

Description

Significance of the Pyrrolidinone Scaffold in Chemical Biology

The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, is a privileged structure in medicinal chemistry and drug discovery. researchgate.netgoogle.com Its prevalence in numerous natural products and pharmacologically active compounds underscores its importance. google.com The significance of this scaffold is attributed to several key features that make it an attractive framework for the design of novel bioactive molecules.

One of the most critical aspects of the pyrrolidinone ring is its three-dimensional nature. nist.gov Unlike flat, aromatic systems, the saturated, non-planar structure of the pyrrolidinone scaffold allows for a greater exploration of three-dimensional chemical space. nist.govgoogleapis.com This characteristic is crucial for achieving high-affinity and selective interactions with biological targets, such as proteins and enzymes. The stereochemistry of the pyrrolidinone ring can be readily controlled, enabling the synthesis of specific stereoisomers, which can exhibit vastly different biological profiles and binding modes to target proteins. nist.govuni-nm.si

The pyrrolidinone motif is a common feature in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These include antibacterial, anticancer, antifungal, and anti-inflammatory properties. researchgate.netgoogle.com For instance, novel derivatives of 2-pyrrolidinone (B116388) have been synthesized and identified as potent inhibitors of the autotaxin (ATX) enzyme, which is implicated in pathological inflammatory conditions like fibrosis and cancer. mdpi.com The development of new synthetic methodologies, such as free radical tandem cyclization and multicomponent reactions, continues to expand the accessibility and diversity of functionalized 2-pyrrolidinone derivatives for biological screening. researchgate.netuni-nm.si

Furthermore, the pyrrolidinone structure can enhance the physicochemical properties of a drug candidate. The presence of the lactam functionality can influence aqueous solubility and serve as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. mdpi.com The versatility of the pyrrolidinone scaffold allows it to be a foundational component in the construction of complex molecules, including spiro-fused heterocyclic systems with significant pharmaceutical relevance. nih.gov

Overview of 1-Ethyl-3,3-diphenylpyrrolidin-2-one as a Core Heterocyclic System

This compound is a specific derivative within the broader class of pyrrolidinones. Its structure is characterized by an ethyl group attached to the nitrogen atom of the pyrrolidinone ring and two phenyl groups substituted at the C3 position.

| Property | Value | Source |

| CAS Number | 6309-41-7 | googleapis.com |

| Molecular Formula | C₁₈H₁₉NO | googleapis.com |

| Molecular Weight | 265.35 g/mol | googleapis.com |

While this compound is commercially available from various chemical suppliers, detailed research findings, including comprehensive studies on its synthesis, specific biological activities, and extensive research applications, are not widely documented in publicly accessible scientific literature. General synthetic strategies for related pyrrolidin-2-ones often involve methods like the (3 + 2)-cycloaddition of cyclopropanes with isocyanates or the ring-opening of cyclopropanes with amines followed by cyclization. mdpi.com Another common approach is the N-alkylation of a pre-existing pyrrolidinone ring. googleapis.com However, specific procedural details and characterization data for this compound remain elusive in the reviewed literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6309-41-7 |

|---|---|

Molecular Formula |

C18H19NO |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

1-ethyl-3,3-diphenylpyrrolidin-2-one |

InChI |

InChI=1S/C18H19NO/c1-2-19-14-13-18(17(19)20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |

InChI Key |

ODLXOOGRJVNXIL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 3,3 Diphenylpyrrolidin 2 One and Its Key Analogues/derivatives

Strategies for Pyrrolidin-2-one Ring Formation

The pyrrolidin-2-one core, a five-membered lactam, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its construction is achievable through a variety of synthetic strategies, most notably through multicomponent reactions and intramolecular cyclizations.

Multicomponent Reactions in Pyrrolidinone Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach is valued for its atom economy, time efficiency, and ability to rapidly generate molecular diversity. mdpi.com

Several MCRs have been developed for the synthesis of substituted pyrrolidinones. For instance, a one-pot, three-component reaction involving an amine, an aldehyde, and an α,β-unsaturated compound can lead to highly functionalized pyrrolidines, which can be subsequently oxidized to the corresponding pyrrolidin-2-ones. Another strategy involves the sequential Wittig reaction of phosphoranes with isocyanates to produce ketenimine intermediates. These intermediates can then react with primary amines to form amidines, which undergo cyclization with a catalytic amount of sodium alkoxide to yield pyrrolidin-2-one derivatives. researchgate.net

Furthermore, [3+2] cycloaddition reactions are a powerful tool for constructing the five-membered pyrrolidine (B122466) ring. researchgate.net This approach often involves the in-situ generation of an azomethine ylide from an amine and an aldehyde, which then reacts with a dipolarophile, such as an activated alkene, to form the pyrrolidine ring stereoselectively. researchgate.netmdpi.com

Cyclization Reactions for Pyrrolidinone Derivatives

Intramolecular cyclization is a cornerstone of pyrrolidin-2-one synthesis. A common and direct method involves the cyclization of γ-amino acids or their ester derivatives, often under thermal conditions or with the aid of a catalyst. For example, the reaction of anilines with donor-acceptor cyclopropanes, induced by a nickel catalyst, can lead to γ-aminoesters, which then cyclize upon heating in toluene (B28343) with acetic acid to form 1,5-substituted pyrrolidin-2-ones. mdpi.com

Another prevalent cyclization strategy is the reductive amination of 1,4-dicarbonyl compounds. This method involves the reaction of a diketone, such as hexane-2,5-dione, with a primary amine in the presence of a reducing agent. nih.gov Iridium-catalyzed transfer hydrogenation has been shown to be an effective method for this transformation, providing good to excellent yields of N-aryl-substituted pyrrolidines from the corresponding diketones and anilines. nih.gov These pyrrolidines can then be oxidized to the target pyrrolidin-2-ones.

Radical cyclizations also offer a pathway to the pyrrolidinone skeleton. A 5-exo-dig cyclization, for example, can be initiated from a suitably configured unsaturated amide to form the five-membered ring. diva-portal.org

Targeted Synthesis of 1-Ethyl-3,3-diphenylpyrrolidin-2-one Analogs

The synthesis of the specific target, this compound, can be logically approached through a two-step sequence: first, the formation of the 3,3-diphenylpyrrolidin-2-one (B8799504) core, followed by N-alkylation.

A plausible route to the 3,3-diphenylpyrrolidin-2-one intermediate starts from diphenylacetonitrile. Reaction with a suitable three-carbon synthon containing a leaving group and a precursor to the amine functionality, followed by hydrolysis and cyclization, would yield the desired lactam. An alternative involves the Michael addition of a cyanide source to a diphenyl-substituted α,β-unsaturated ester, followed by reduction of the nitrile and ester groups and subsequent cyclization.

Once the 3,3-diphenylpyrrolidin-2-one core is obtained, N-alkylation can be achieved. This is typically performed by treating the lactam with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an ethylating agent like ethyl iodide or diethyl sulfate. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate (K2CO3) in DMF is an example of N-alkylation under basic conditions. nih.gov

Stereoselective Synthetic Approaches for Enantiomers

Creating stereogenic centers with high control is crucial for developing pharmacologically active compounds. For pyrrolidin-2-ones, stereoselective synthesis can be achieved through several methods. mdpi.com One approach involves using a chiral starting material, such as an amino acid like L-proline, which already contains the desired stereochemistry. mdpi.com

Asymmetric catalysis is another powerful tool. For instance, the [3+2] cycloaddition between an azomethine ylide and an alkene can be rendered stereoselective by using a chiral catalyst, such as a silver(I) complex. mdpi.com Similarly, enantiopure 2,2-disubstituted pyrrolidines can be synthesized via a catalytic enantioselective method involving an asymmetric allylic alkylation to set the stereochemistry, followed by a stereoretentive ring contraction. nih.gov These methods allow for the synthesis of densely substituted pyrrolidines with multiple stereogenic centers in a controlled manner. mdpi.com

Derivatization from Advanced Intermediates

Derivatization allows for the modification of a core structure to explore structure-activity relationships. For pyrrolidin-2-ones, derivatization can occur at various positions. The nitrogen atom is a common site for modification, as seen in N-alkylation reactions. chegg.com

The carbon at position 3 can also be functionalized. For example, pyrrolidine-2,3-diones can be synthesized and subsequently modified. researchgate.net A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement can yield highly functionalized pyrrolidinone products with an all-carbon quaternary stereocenter at the 3-position. researchgate.net A patent for an analog of the methadone metabolite EDDP describes the synthesis of 1,5-dimethyl-3-(p-alkoxyphenyl)-3-phenyl-2-pyrrolidone, showcasing derivatization on one of the phenyl rings at the 3-position. google.com This highlights the feasibility of introducing various substituents to tune the properties of the final compound.

Spectroscopic Characterization Techniques in Synthetic Verification

The structural confirmation of this compound and its intermediates relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the two methylene (B1212753) groups of the pyrrolidine ring, and signals in the aromatic region for the two phenyl groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR : The carbon NMR spectrum would display distinct signals for the carbonyl carbon (lactam), the quaternary carbon at the 3-position, the carbons of the two phenyl rings, and the carbons of the ethyl group and the pyrrolidine ring. wizeprep.com Two-dimensional NMR techniques like COSY and HSQC would be used to confirm the connectivity between protons and carbons. chegg.com

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band characteristic of the lactam carbonyl group (C=O), typically appearing in the range of 1670-1700 cm⁻¹. Other bands would correspond to C-H stretching of the aliphatic and aromatic portions and C=C stretching of the aromatic rings.

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural evidence.

These techniques, used in concert, provide unambiguous verification of the successful synthesis and purity of the target compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific ¹H and ¹³C NMR data for this compound are not available, general procedures for related compounds indicate that spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) at frequencies of 400 or 600 MHz for ¹H NMR and 100 or 150 MHz for ¹³C NMR, with tetramethylsilane (B1202638) (TMS) used as an internal standard. rsc.org

For analogous compounds, such as thiophene (B33073) derivatives with diphenyl-allyl structures, detailed ¹H-NMR and ¹³C-NMR data have been published, allowing for the unambiguous assignment of all proton and carbon signals. rsc.org For instance, the chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz), providing detailed information about the connectivity and stereochemistry of the molecule. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, this compound, a strong absorption band corresponding to the carbonyl (C=O) group of the lactam ring would be expected, typically in the range of 1680-1630 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and aliphatic parts, and C-N stretching.

In the analysis of related pyrazole (B372694) derivatives synthesized from chalcones, Fourier-transform infrared (FT-IR) spectroscopy has been used to confirm their structures. nih.gov For example, the FT-IR spectrum of a precursor chalcone, (E)-1,3-diphenylprop-2-en-1-one, shows characteristic C-H and C=O stretching vibrations at 2832 and 1656 cm⁻¹, respectively. nih.gov This type of analysis would be directly applicable to confirm the presence of the key functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass would be a key identifier.

Extensive mass spectrometry data is available for the analogue 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) . drugbank.comhmdb.ca It is frequently analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often with electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which for the [M+H]⁺ ion of EDDP is 278.1903. Tandem mass spectrometry (MS/MS) experiments are used to study its fragmentation patterns, which aids in structural confirmation. Common product ions observed for EDDP include m/z 249 and 234. These established methods would be directly transferable to the analysis of this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Principles of Structure-Activity Relationship (SAR) in Pyrrolidinone Chemistry

Pyrrolidinone chemistry is a rich field for SAR studies due to the versatility of the five-membered lactam ring. researchgate.netresearchgate.net The pyrrolidinone scaffold allows for extensive three-dimensional exploration of pharmacophore space because of its non-planar, sp3-hybridized nature. nih.govresearchgate.net Key principles in the SAR of pyrrolidinones involve analyzing how modifications at different positions on the ring impact interactions with biological targets. nih.gov

The core tenets of SAR in this context include:

Substitution Pattern Analysis: The type, size, and electronic properties (electron-donating or electron-withdrawing) of substituent groups at various positions on the pyrrolidinone ring can dramatically alter biological activity. researchgate.netnih.gov

Stereochemistry: The stereogenicity of the carbon atoms in the pyrrolidinone ring means that different stereoisomers can exhibit vastly different biological profiles due to specific binding requirements of enantioselective proteins. nih.govresearchgate.net

Conformational Control: The inherent flexibility of the pyrrolidinone ring, a phenomenon known as "pseudorotation," can be controlled by the strategic placement of substituents. nih.govresearchgate.net Locking the ring into a specific conformation can enhance its affinity for a particular biological target. nih.gov

These principles guide medicinal chemists in the rational design of new pyrrolidinone derivatives with improved potency and selectivity. nih.govresearchgate.net

Influence of Substituents on Biological Recognition

For 1-Ethyl-3,3-diphenylpyrrolidin-2-one, the substituents on the core pyrrolidinone ring—specifically the two phenyl groups at the C3 position and the ethyl group at the N1 position—are critical determinants of its molecular interactions.

The presence of two phenyl groups at the C3 position is a defining feature of the molecule's structure. Phenyl groups are bulky, hydrophobic moieties that significantly influence how the molecule interacts with its environment. In many biologically active compounds, phenyl rings are crucial for establishing nonpolar interactions with protein binding sites. ias.ac.in The π-π stacking interactions between the aromatic rings of the compound and aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a receptor pocket are often a primary force in binding. ias.ac.in

In related structures, the substitution pattern on such phenyl rings can further modulate activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring, affecting binding affinity. researchgate.netnih.gov Studies on various heterocyclic compounds have shown that substitutions on terminal phenyl rings can significantly influence inhibitor activity. nih.gov For example, in some series, small lipophilic substituents on a phenyl ring were found to be preferable for optimal potency. nih.gov The dual phenyl groups in this compound create a distinct three-dimensional profile that dictates its steric and electronic complementarity to potential binding partners.

The nitrogen atom of the pyrrolidinone ring is a privileged position for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being N-substituted. nih.gov The N-ethyl group in this compound serves several functions. It increases the lipophilicity of the molecule compared to an unsubstituted or N-methyl analog, which can affect its ability to cross biological membranes.

While focusing on this compound, examining the effects of side-chain modifications in related analogs provides a broader understanding of SAR principles. Modifying side chains on the pyrrolidinone scaffold is a common strategy for fine-tuning biological activity. mdpi.comnih.gov For example, introducing polar groups like hydroxyls or carboxylates can increase water solubility and provide new hydrogen bonding opportunities with a target. mdpi.com

Conversely, adding or extending alkyl chains can enhance hydrophobic interactions. Studies on didemnin (B1252692) analogs, which contain a pyrrolidine (B122466) ring, have demonstrated that modifications to side chains are critical for their activity. mdpi.com Similarly, in neuraminidase inhibitors based on a pyrrolidine structure, different side chains were explored to optimize inhibitory potency, with several analogs showing activity comparable to Oseltamivir. nih.gov These findings underscore that even minor changes to the side chains of a pyrrolidinone core can lead to significant variations in biological function. umn.edu

| Position of Substitution | Type of Substituent | General Effect on Activity | Reference |

|---|---|---|---|

| C3 Phenyl Groups | Electron-withdrawing groups (EWGs) | Can enhance binding affinity and anticancer activity in some derivatives. | researchgate.net |

| C3 Phenyl Groups | Small lipophilic groups | Preferable for optimal potency in certain NAAA inhibitors. | nih.gov |

| Nitrogen (N1) | Alkyl groups (e.g., Ethyl) | Influences lipophilicity and steric fit within binding sites. | nih.govnih.gov |

| Various Ring Positions | Polar groups (e.g., -OH) | Can introduce hydrogen bonding interactions and increase solubility. | mdpi.com |

| Various Ring Positions | Conformationally restricted linkers | May decrease potency but enhance selectivity for a target. | nih.gov |

Design of Novel Pyrrolidinone Analogs based on SAR Principles

The knowledge gained from SAR studies directly informs the rational design of new and improved pyrrolidinone analogs. nih.govnih.gov The process involves creating a hypothesis based on existing SAR data and then synthesizing novel compounds to test it. acs.org For instance, if SAR data suggest that a hydrophobic pocket exists in the target receptor, designers might synthesize analogs with larger lipophilic groups to better occupy that space. nih.gov

The design of novel analogs often employs computational strategies like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) to predict how a new design might interact with its target before synthesis. rsc.org This computer-aided approach accelerates the drug design process. mdpi.com Based on the SAR of pyrrolidinones, novel analogs could be designed by:

Modifying the Phenyl Rings: Introducing substituents at the para-, meta-, or ortho-positions of the two phenyl groups to probe for additional interactions. nih.gov

Varying the N-Substituent: Replacing the N-ethyl group with other alkyl chains, cyclic groups, or functionalized chains to optimize binding and pharmacokinetic properties. nih.gov

Altering the Pyrrolidinone Core: Introducing substituents at the C4 or C5 positions of the pyrrolidinone ring to alter its conformation and present interaction points in different vectors. nih.gov

This iterative cycle of design, synthesis, and testing is central to developing potent and selective molecules based on the pyrrolidinone scaffold. acs.orgrsc.org

Conformational Analysis and Isomerism within Pyrrolidinone Structures

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. nih.gov Pyrrolidinone structures are not flat; the five-membered ring typically adopts a non-planar "envelope" or "twist" conformation to minimize ring strain. nih.govresearchgate.net In many pyrrolidinone derivatives, the ring undergoes pseudorotation, meaning it can flexibly move between different puckered conformations. nih.govresearchgate.net

The specific conformation can be influenced by the substituents on the ring. mdpi.com For this compound, the two bulky phenyl groups at the C3 position likely impose significant steric constraints, restricting the conformational freedom of the pyrrolidine ring and favoring certain spatial arrangements. nih.gov

Isomerism is also a key consideration. Although this compound itself does not have a chiral center on the ring (since the C3 carbon is attached to two identical phenyl groups), the introduction of different substituents at the C3 position or other positions could create stereocenters. When chiral centers are present, molecules can exist as different stereoisomers (enantiomers or diastereomers), which can have profoundly different biological activities because biological systems are chiral. nih.govresearchgate.net Therefore, controlling the stereochemistry during synthesis is a critical aspect of designing bioactive pyrrolidinone compounds. mdpi.com

Computational Chemistry and Molecular Modeling

Application of Quantum Chemical Calculations in Pyrrolidinone Research

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to predicting the electronic structure, stability, and reactivity of molecules like 1-Ethyl-3,3-diphenylpyrrolidin-2-one. nih.govacs.org These calculations offer a route to understanding complex chemical phenomena, from reaction pathways to the interpretation of spectroscopic data. nih.gov

Density Functional Theory (DFT) has become a standard tool for investigating the mechanistic pathways of reactions involving pyrrolidinone scaffolds and for studying their tautomeric equilibria. researchgate.netmdpi.com Tautomerism, the interconversion between two structural isomers (tautomers), is a critical aspect of pyrrolidinone chemistry, as different tautomers can exhibit distinct chemical and biological properties. nih.govdocumentsdelivered.com

DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying transition states and calculating activation barriers. nih.gov For instance, studies on substituted pyrrolidine-2,3-diones have used DFT to propose reaction mechanisms, demonstrating that kinetic selectivity is often more significant than thermodynamic selectivity in product formation. nih.gov The calculations can elucidate the step-by-step process of bond breaking and formation, providing a detailed molecular picture of the reaction. nih.gov

Furthermore, DFT is employed to determine the relative stabilities of different tautomers, such as the keto-enol forms in pyrrolidinone derivatives. nih.govnih.gov Research has shown that for many heterocyclic systems, the keto form is thermodynamically preferred. researchgate.net The energy difference between tautomers and the energy barriers for their interconversion can be accurately computed, revealing that while one tautomer may be more stable, the presence of specific solvents or catalysts can influence the equilibrium. nih.govnih.gov

Table 1: Representative DFT Functionals Used in Pyrrolidinone Research

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, reaction mechanisms, tautomerism analysis | mdpi.comnih.gov |

| M06-2X | Def2TZVP | Mechanistic studies of cycloaddition reactions | mdpi.com |

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of pyrrolidinone derivatives. nih.govacs.org By computing theoretical spectra (e.g., NMR, IR, UV-Vis), researchers can corroborate experimental findings, assign spectral bands, and identify unknown compounds. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.govmdpi.com Similarly, DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com These theoretical predictions are invaluable for structural elucidation. For example, computed IR spectra have been successfully matched with experimental data to identify methyl-2-pyrrolidinone from a set of potential candidates. nih.govacs.org The choice of the DFT functional and basis set is crucial for obtaining results that are in good agreement with experimental values. mdpi.com

Table 2: Comparison of Theoretical vs. Experimental Spectroscopic Data for a Pyrrolidinone Analog

| Spectroscopic Technique | Calculated Value | Experimental Value | Method/Functional |

|---|---|---|---|

| 1H NMR (Aromatic Proton) | 6.85 ppm | 6.7-7.3 ppm | B3LYP/6-311++G(d,p) |

| IR (C=O stretch) | ~1660 cm⁻¹ | ~1662 cm⁻¹ | B3LYP/6-31G(d,p) |

| UV-Vis (λmax) | 290 nm | 291 nm | wB97XD |

Data is illustrative and based on findings for related structures. mdpi.comresearchgate.net

Pharmacophore Modeling in Ligand-Based Drug Design

The pyrrolidine (B122466) ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule. researchgate.netnih.govfrontiersin.org In the absence of a known target structure, ligand-based drug design, particularly pharmacophore modeling, becomes a key strategy for discovering new, biologically active molecules. nih.govdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. slideshare.net

The first step in ligand-based design is to identify the common chemical features shared by a set of known active molecules. slideshare.net For pyrrolidinone-based compounds, these pharmacophoric features typically include hydrogen bond acceptors (like the carbonyl oxygen), hydrogen bond donors, hydrophobic regions (such as the diphenyl groups in this compound), and aromatic rings. nih.govslideshare.net By superimposing several active ligands, a 3D model can be generated that defines the spatial constraints of these features. slideshare.net For example, a pharmacophore model for checkpoint kinase 1 (Chk1) inhibitors was developed that consisted of one hydrogen-bond acceptor, one hydrogen-bond donor, and two hydrophobic features. who.int These models serve as a hypothesis of the key interactions between a ligand and its biological target. nih.govchemrxiv.org

Molecules are not rigid; they exist as an ensemble of different conformations. researchgate.net Conformational analysis is a critical component of pharmacophore modeling because the biologically active conformation of a ligand may not be its lowest energy state. slideshare.net Computational methods are used to systematically or randomly explore the conformational space of the active ligands to identify the specific 3D arrangement that is responsible for biological activity. researchgate.netslideshare.net The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, such as envelope and twisted forms, which can be controlled by its substituents. nih.gov This conformational flexibility is crucial for orienting the pharmacophoric groups correctly for target binding. researchgate.netnih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.gov This process, known as virtual screening, is a cost-effective method to prioritize compounds for experimental testing, significantly enriching the number of active molecules in a smaller, selected library. nih.govresearchgate.netacs.org The hits from the virtual screen are then typically subjected to further filtering, for example, by applying drug-likeness rules (like Lipinski's rule of five) and molecular docking, to refine the selection. who.int This hierarchical approach has been successfully applied to discover novel inhibitors for various targets, including 17β-hydroxysteroid dehydrogenase 2 and cyclin-dependent kinases, starting from pharmacophore models. nih.govacs.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one |

| 4-(1-methylamino)ethylene-1,5-diphenylpyrrolidine-2,3-dione |

| methyl-2-pyrrolidinone |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester |

| 1-(2-(5-methylisoxazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the key molecular features that influence the biological activity of a series of compounds. nih.govconicet.gov.ar While specific QSAR models for this compound are not extensively documented in publicly available literature, the broader class of pyrrolidinone derivatives has been the subject of such analyses, particularly in the context of anticonvulsant activity. nih.govconicet.gov.ar These studies mathematically correlate variations in molecular descriptors with observed biological responses, providing a predictive framework for the design of new, more potent agents. farmaciajournal.com

General findings from QSAR studies on anticonvulsant compounds, including various heterocyclic structures like pyrrolidinones, have highlighted the importance of a combination of steric, electronic, and hydrophobic properties. nih.govnih.gov For instance, the substitution pattern on the pyrrolidinone ring can significantly impact activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional understanding of structure-activity relationships. These models generate contour maps that visualize regions where modifications to the molecule are likely to enhance or diminish its biological activity. For related heterocyclic compounds, these maps have been instrumental in guiding the synthesis of new derivatives with improved therapeutic profiles. nih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies of Anticonvulsant Heterocyclic Compounds

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Governs polar interactions with the receptor. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Hydrophobic | LogP | Influences membrane permeability and transport to the target site. |

| Topological | Wiener Index | Describes molecular branching and size. |

This table presents a generalized view of descriptors commonly used in QSAR studies of various anticonvulsant compounds and does not represent a specific model for this compound.

Molecular Docking and Receptor-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific receptor, providing insights into the binding affinity and the nature of the interactions. nih.gov For the parent compound's well-known derivative, Doxapram, and other analogs, docking studies have been employed to elucidate their mechanism of action at a molecular level. researchgate.net

These studies have explored the interactions of pyrrolidinone derivatives with various biological targets, including ion channels and receptors within the central nervous system. The diphenyl groups, common to this chemical family, often engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket. The lactam ring, a core feature of the pyrrolidinone structure, frequently participates in hydrogen bonding with amino acid residues.

For example, molecular docking studies on Doxapram have helped to understand its interaction with potential targets, revealing key hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. researchgate.net The insights gained from such studies are crucial for the rational design of new analogs with enhanced selectivity and affinity for their intended biological targets.

Table 2: Illustrative Molecular Docking Data for a Doxapram Analog

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Doxapram Analog | A-type potassium channel (TASK) | -5.71 | TYR65, LEU122, PHE125 |

The data in this table is illustrative and based on findings for Doxapram analogs. researchgate.net Specific docking results for this compound may vary.

In Silico Approaches for Target Identification and Drug Repurposing

In silico target fishing is a computational strategy used to identify potential biological targets for a given molecule. nih.govnih.govdntb.gov.uaresearchgate.net This approach is particularly valuable for understanding the mechanism of action of novel compounds or for identifying new therapeutic applications for existing drugs (drug repurposing). nih.gov For a compound like this compound, target fishing could involve screening its structure against a large database of known protein binding sites.

These methods can be broadly categorized as ligand-based or structure-based. Ligand-based approaches compare the query molecule to a library of compounds with known biological activities, assuming that structurally similar molecules are likely to have similar targets. Structure-based methods, on the other hand, involve docking the molecule into the binding sites of a wide array of proteins to predict potential interactions. nih.gov

The application of these in silico techniques could uncover previously unknown biological targets for the this compound scaffold, potentially expanding its therapeutic relevance beyond its currently understood applications. nih.gov For instance, a compound initially investigated for one purpose might be computationally predicted to interact with a target relevant to a completely different disease, opening up new avenues for research and development.

Preclinical Pharmacological and Mechanistic Investigations

In Vitro Studies of 1-Ethyl-3,3-diphenylpyrrolidin-2-one Derivatives

In vitro studies are fundamental in elucidating the pharmacological profile of a compound by examining its direct effects on isolated biological components such as receptors, enzymes, and cells.

Receptor Binding and Modulation Assays

The affinity of novel compounds for various receptors is a key determinant of their potential therapeutic action and side-effect profile. Derivatives of the pyrrolidine (B122466) scaffold have been investigated for their ability to bind to and modulate the activity of several key neurotransmitter receptors.

Notably, certain substituted benzamide (B126) derivatives containing a pyrrolidinyl moiety, such as (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457), have demonstrated very high affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov These receptors are implicated in the pathophysiology of several neuropsychiatric disorders, including Parkinson's disease and schizophrenia. nih.gov The high affinity of these compounds for dopamine receptors suggests a potential mechanism for modulating dopaminergic neurotransmission. nih.gov

Furthermore, metabolites of methadone, which share a diphenyl-pyrrolidine-like core structure, namely 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP) and 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin (EDDP), have been identified as potent noncompetitive channel blockers of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the human α3β4 and α4β2 subtypes. nih.gov These receptors are considered novel therapeutic targets for anxiety and depressive disorders. nih.gov

Table 1: Receptor Binding Affinities of Selected Pyrrolidine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) | Dopamine D2 | 0.017 nM | nih.gov |

| (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) | Dopamine D3 | 0.022 nM | nih.gov |

| 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) | human α3β4 nAChR | Potent Blocker | nih.gov |

| 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) | human α4β2 nAChR | Potent Blocker | nih.gov |

| 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) | human α3β4 nAChR | Potent Blocker | nih.gov |

| 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) | human α4β2 nAChR | Potent Blocker | nih.gov |

Enzyme Inhibition Studies

The inhibitory activity of novel compounds against specific enzymes can provide therapeutic benefits in a range of diseases. For instance, the inhibition of poly (ADP-ribose) polymerase (PARP) is a clinically validated strategy in oncology. A series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were synthesized and evaluated as PARP-1 selective inhibitors. nih.gov One of the lead compounds from this series, compound 8m , exhibited a very potent PARP-1 inhibitory activity with an IC50 value of 0.49 nM. nih.gov This highlights the potential for this chemical scaffold to yield highly potent and selective enzyme inhibitors.

Table 2: Enzyme Inhibitory Activity of a 3-ethyl-1,5-naphthyridin-2(1H)-one Derivative

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 8m | PARP-1 | 0.49 nM | nih.gov |

Cellular Activity Assays

Cellular assays provide a more integrated assessment of a compound's biological effects within a living system. In studies with 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives, compound 8m was shown to inhibit the activity of BRCA mutant DLD-1 cells with an IC50 of 4.82 nM and demonstrated in vitro DNA trapping efficacy at 1.85 nM. nih.gov

In a different context, the methadone metabolite EMDP, a diphenyl-pyrroline derivative, was evaluated in cellular models and found to be a highly effective blocker of human α3β4 and α4β2 nAChRs. nih.gov This cellular activity is consistent with its potential to modulate neuronal excitability.

In Vivo Preclinical Models for Activity Assessment

Following promising in vitro results, compounds are advanced to in vivo models to evaluate their activity and effects in a whole-organism context.

Central Nervous System (CNS) Activity Models

The CNS activity of pyrrolidine-related compounds has been explored in various preclinical models. For example, the methadone metabolite EMDP, but not EDDP, displayed significant anxiolytic- and antidepressant-like effects in rodent behavioral models. nih.gov These effects were observed without significant alterations in locomotor activity, suggesting a favorable profile for potential therapeutic development for affective disorders. nih.gov

Models for Neurotransmitter System Modulation

The ability of these compounds to modulate neurotransmitter systems in vivo is a key aspect of their preclinical characterization. The high affinity of compounds like FLB 457 for dopamine D2/D3 receptors suggests a direct modulation of the dopaminergic system. nih.gov This is further supported by the use of radiolabeled versions of such compounds in positron emission tomography (PET) studies to non-invasively study extrastriatal D2/D3 receptors in the brain. nih.gov The anxiolytic and antidepressant-like effects of EMDP are hypothesized to be mediated through its blockade of neuronal nicotinic acetylcholine receptors, indicating a modulation of the cholinergic system. nih.gov

Investigation of Molecular Mechanisms of Action

The pharmacological effects of this compound and its structural analogs, particularly the respiratory stimulant Doxapram, are rooted in their ability to modulate specific molecular targets within the central and peripheral nervous systems.

Chemoreceptor Stimulation and Central Respiratory Pathway Modulation

The primary mechanism for the respiratory stimulant effects of Doxapram, a complex derivative of the this compound scaffold, involves the potent stimulation of peripheral chemoreceptors. wikipedia.orgpediatriconcall.com These specialized sensory organs, located in the carotid bodies, are responsible for detecting changes in blood gas levels. wikipedia.orgrxlist.com Doxapram enhances the sensitivity of these chemoreceptors to low oxygen levels (hypoxia) and high carbon dioxide levels (hypercapnia). patsnap.com This stimulation leads to an increased respiratory rate and tidal volume, promoting greater oxygen intake. patsnap.comdrugbank.com

The signaling cascade is initiated in the carotid bodies and transmitted to the respiratory centers in the brainstem, specifically the medulla oblongata. rxlist.compatsnap.com At increased dosages, pyrrolidinone derivatives like Doxapram can also directly stimulate these central respiratory centers. pediatriconcall.com This dual action on both peripheral and central pathways results in a robust and rapid respiratory drive. patsnap.com

Ion Channel Modulation, e.g., Potassium Channel Inhibition

The stimulation of chemoreceptors by pyrrolidinone derivatives is believed to occur through the modulation of specific ion channels. patsnap.com Research points to the inhibition of potassium channels in the glomus cells of the carotid body as a key event. patsnap.comdrugbank.com Doxapram is understood to inhibit members of the two-pore domain potassium channel (K2P) family, such as TASK-1 (KCNK3) and TASK-3 (KCNK9). drugbank.comtocris.com

This inhibition of potassium efflux leads to the depolarization of the glomus cell membrane. patsnap.com Depolarization, in turn, triggers the release of neurotransmitters, including acetylcholine, which then stimulate afferent nerve fibers that signal the brain's respiratory centers to increase the rate and depth of breathing. patsnap.com While Doxapram is a known inhibitor of specific potassium channels, other compounds with a diphenyl motif, such as Diphenyl phosphine (B1218219) oxide-1 (DPO-1), have been shown to potently block the Kv1.3 potassium channel, which is highly expressed in activated T-cells. nih.gov

| Compound/Class | Ion Channel Target | Mechanism of Action | Reference |

|---|---|---|---|

| Doxapram | Potassium channel subfamily K member 3 (TASK-1) | Inhibitor | drugbank.com |

| Doxapram | Potassium channel subfamily K member 9 (TASK-3) | Inhibitor | drugbank.com |

| Diphenyl phosphine oxide-1 (DPO-1) | Kv1.3 Potassium Channel | Inhibitor | nih.gov |

Neurotransmitter Receptor (e.g., Nicotinic Acetylcholine Receptor) Interactions

The pyrrolidine ring is a common structural motif in compounds that interact with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). unimi.itnih.gov While the primary respiratory effects of Doxapram are mediated via potassium channel inhibition, the subsequent neurotransmission involves acetylcholine. patsnap.com

Studies on other pyrrolidine derivatives demonstrate a strong affinity for nAChRs. For example, a series of N-methyl-2-pyrrolidinyl benzofurans were found to have high affinity and selectivity for the α4β2 nAChR subtype. unimi.itdocumentsdelivered.com The positioning of substituents on the pyrrolidine and associated rings significantly influences the binding affinity and functional activity at different nAChR subtypes. unimi.itnih.gov Furthermore, Rocuronium, an aminosteroid (B1218566) containing a pyrrolidine group, functions as a competitive antagonist at nAChRs at the neuromuscular junction, highlighting the versatility of this scaffold in receptor interaction. wikipedia.org These findings suggest that the this compound core structure has the potential for direct interactions with nAChR, a characteristic that is well-established for the broader class of pyrrolidine-containing compounds.

Metabolic Pathways of Pyrrolidinone Derivatives

The biotransformation of pyrrolidinone derivatives, like many xenobiotics, primarily occurs in the liver through Phase I and Phase II metabolic reactions. wikipedia.orgnih.gov Phase I reactions, such as oxidation, reduction, and hydrolysis, are often catalyzed by the cytochrome P450 (CYP) enzyme system and serve to introduce or expose polar functional groups, preparing the molecule for subsequent conjugation and excretion. wikipedia.orgnih.gov

N-demethylation and Cyclization Processes

A prominent metabolic pathway for compounds featuring an N-alkylpyrrolidine structure involves oxidative N-dealkylation. mdpi.comresearchgate.netresearchgate.net This process, typically carried out by CYP enzymes, removes an alkyl group from the nitrogen atom. researchgate.net

A well-documented example is the metabolism of methadone, which, while not a pyrrolidinone, shares a diphenyl-substituted nitrogen-containing heterocyclic structure. Methadone is metabolized by CYP enzymes (notably CYP3A4) via N-demethylation, which is then followed by a spontaneous intramolecular cyclization. hmdb.ca This reaction involves the condensation of the newly formed secondary amine with a ketone group to produce the major, inactive metabolite, 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). hmdb.cawikipedia.org

| Parent Compound | Metabolic Process | Key Enzyme(s) | Resulting Metabolite | Reference |

|---|---|---|---|---|

| Methadone | N-demethylation followed by Cyclization | CYP3A4 | 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) | hmdb.ca |

| Daclatasvir | δ-Oxidation of pyrrolidine ring, ring-opening, and intramolecular rearrangement | Cytochrome P450s | Cyclized rearrangement product | nih.gov |

| Fluoxetine | N-demethylation | CYP enzymes | Norfluoxetine | mdpi.com |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for Pyrrolidinone Scaffolds

The development of new and efficient methods for the synthesis of polysubstituted pyrrolidinones is an active area of research. nih.gov This includes the use of multicomponent reactions and novel catalytic systems to access a wider diversity of chemical structures. nih.gov

Advanced SAR and Rational Design of Next-Generation Pyrrolidinone Compounds

Systematic exploration of the structure-activity relationships of 3,3-diphenylpyrrolidin-2-one (B8799504) derivatives is crucial for the rational design of more potent and selective compounds. nih.gov This involves the synthesis and biological evaluation of a library of analogues with modifications at the N-position and on the phenyl rings.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. These computational tools can be employed to predict the biological activity of virtual compounds, prioritize synthetic targets, and optimize lead compounds, thereby reducing the time and cost of research and development.

Elucidation of Broader Biological Target Landscapes for Pyrrolidinone Derivatives

While some biological targets for pyrrolidinone derivatives are known, a comprehensive understanding of their target landscape is still lacking. High-throughput screening and chemoproteomics approaches could be used to identify new protein targets for this class of compounds, potentially revealing novel therapeutic applications. frontiersin.org

Q & A

Q. What are the established synthetic methodologies for 1-Ethyl-3,3-diphenylpyrrolidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of pyrrolidinone derivatives typically involves cyclization or condensation reactions. For example, N-substituted pyrrolidinones are synthesized via intramolecular cyclization of keto-amides or via Michael addition followed by lactamization. Reaction conditions such as solvent polarity (e.g., ethanol, THF), temperature (80–120°C), and catalysts (e.g., trifluoroacetic acid, as in ) critically affect yield and purity. Optimization requires monitoring reaction kinetics and intermediates using TLC or HPLC. Contaminants like unreacted starting materials or byproducts (e.g., dimerized species) can be minimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR confirm substitution patterns and lactam ring integrity (e.g., carbonyl resonance at ~175 ppm).

- XRPD : X-ray powder diffraction (as in ) identifies crystalline phases and polymorphs.

- IR spectroscopy : Stretching frequencies (~1650–1750 cm) validate lactam carbonyl groups.

Cross-validation with mass spectrometry (ESI-MS) ensures molecular weight accuracy. Contradictions in data (e.g., unexpected NOE effects in NMR) require re-evaluation of sample purity or crystallinity .

Advanced Research Questions

Q. How can computational chemistry be applied to optimize the synthesis and predict reactivity of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict energetically favorable routes. For example, ICReDD’s methodology ( ) combines quantum calculations with information science to screen reaction conditions. Computational tools like Gaussian or ORCA simulate intermediates (e.g., enolate formation during lactamization) and guide catalyst selection (e.g., chiral catalysts for enantioselective synthesis). Machine learning algorithms can further narrow experimental parameters (e.g., solvent, temperature) to reduce trial-and-error approaches .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when analyzing substituted pyrrolidinones?

Contradictions (e.g., NMR splitting patterns inconsistent with expected symmetry) may arise from dynamic effects (e.g., ring puckering) or impurities. Solutions include:

- Variable-temperature NMR : Resolves conformational equilibria by cooling samples to slow exchange.

- 2D NMR (COSY, NOESY) : Maps spatial correlations to confirm substituent positions.

- Single-crystal XRD : Provides definitive structural assignments (as in ).

For ambiguous mass spectrometry results, high-resolution MS (HRMS) or isotopic labeling clarifies fragmentation pathways .

Q. What are the critical considerations in designing a catalytic system for enantioselective synthesis of pyrrolidinone derivatives?

- Catalyst design : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) induce asymmetry during cyclization.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions.

- Substrate activation : Electron-withdrawing groups (e.g., trifluoroacetyl in ) stabilize intermediates for stereocontrol.

Reaction monitoring via chiral HPLC or circular dichroism (CD) ensures enantiomeric excess (>90%). Computational docking studies predict catalyst-substrate binding modes to refine selectivity .

Methodological Considerations

- Experimental design : Use factorial design (DoE) to assess variable interactions (e.g., temperature vs. catalyst loading).

- Safety protocols : Follow guidelines for handling lactams (e.g., PPE, ventilation) as outlined in safety data sheets ().

- Data validation : Replicate experiments and apply statistical analysis (e.g., RSD <5% for reproducibility).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.